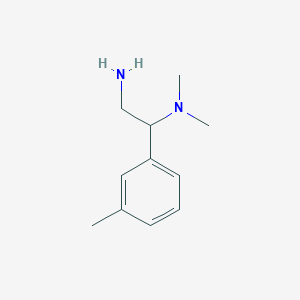

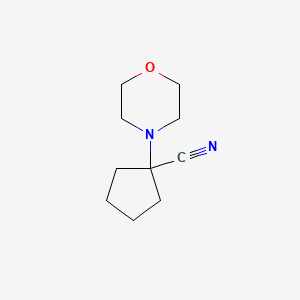

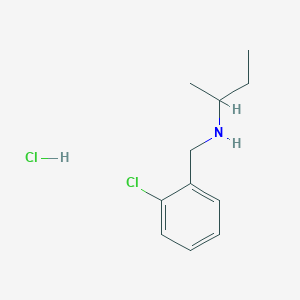

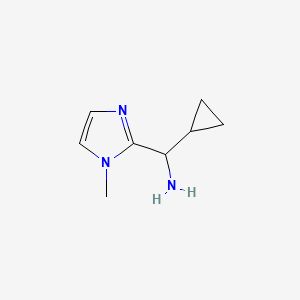

![molecular formula C21H21N3O4 B1284474 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid CAS No. 904814-29-5](/img/structure/B1284474.png)

1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored in several studies. One approach involved the cyclization of aminopyridines with chloro ketones to yield imidazo[1,2-a]pyridines, which were further modified at the 3-position to produce primary amines. These amines were then treated with various reagents to yield compounds with potential antiulcer properties, although they did not show significant antisecretory activity . Another study described the preparation of imidazo[1,2-a]pyridine carboxylic acid derivatives through alkylation/cyclization, selective chlorination, and Suzuki cross-coupling/hydrolysis reactions . Additionally, the synthesis of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives was reported, with some compounds being tested for antituberculotic activity .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of the imidazo[1,2-a]pyridine core, which can be functionalized at various positions to yield a wide range of compounds with different biological activities. The presence of substituents such as carboxylic acid groups, amides, and amines can significantly influence the properties and potential applications of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives include cyclization, alkylation, chlorination, and cross-coupling reactions. These reactions are often followed by further functionalization steps to introduce additional pharmacophores or to optimize the biological activity of the compounds. For example, the Willgerodt-Kindler reaction was investigated to obtain derivatives with potential tuberculostatic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can affect the solubility, stability, and reactivity of the compounds, which are important factors in their potential as therapeutic agents. The studies reviewed did not provide detailed information on the physical and chemical properties of the specific compound "1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid" .

Scientific Research Applications

Synthesis and Derivatives

- This compound is part of a series of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives synthesized for potential applications in medicinal chemistry and materials science. The derivatives are created through reactions involving ethyl 2,4-dioxo-4-arylbutanoate derivatives and exhibit diverse chemical properties (Goli-Garmroodi et al., 2015).

- A study on the functionalization reactions of pyridine derivatives, including those similar to the compound , explored various chemical reactions and structural characterizations, providing insights into their chemical behavior and potential applications (Yıldırım et al., 2005).

Applications in Imaging and Diagnostics

- The compound's framework is involved in the development of mixed ligand tricarbonyl complexes, used in labeling bioactive molecules. These complexes find application in medical imaging and diagnostics, particularly in the context of tracer level studies (Mundwiler et al., 2004).

Pharmaceutical Applications

- Derivatives of imidazo[1,2-a]pyridine, to which this compound is structurally related, have been synthesized and evaluated for their tuberculostatic activity, indicating potential uses in developing anti-tuberculosis drugs (Bukowski, 1984).

- Similarly, the compound's framework is part of the synthesis of Aurora kinase inhibitors, indicating its utility in cancer treatment research (ロバート ヘンリー,ジェームズ, 2006).

- Imidazo[1,2-a]pyridine-3-carboxamide derivatives, structurally related to this compound, have been designed and synthesized, showing considerable activity against drug-sensitive and resistant MTB strains, indicating potential in tuberculosis treatment (Lv et al., 2017).

Potential in Material Science

- A study on the synthesis of imidazopyridine derivatives and their application in material science, particularly in the creation of more efficient gas chromatographic methods, suggests potential use in analytical chemistry (Anisuzzaman et al., 2000).

Future Directions

properties

IUPAC Name |

1-[[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c25-21(26)14-6-9-23(10-7-14)12-16-20(22-19-3-1-2-8-24(16)19)15-4-5-17-18(11-15)28-13-27-17/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSGQDLPCYUOOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587669 |

Source

|

| Record name | 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904814-29-5 |

Source

|

| Record name | 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

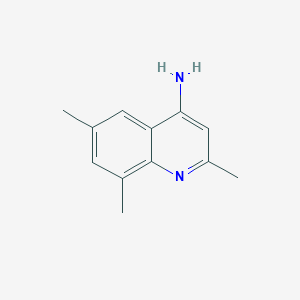

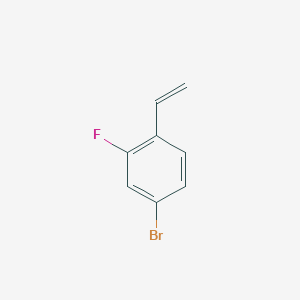

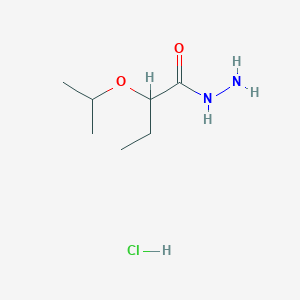

![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)